REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([OH:9])=[C:4]([Cl:10])[CH:3]=1.[C:11]([O-])([O-])=O.[K+].[K+].S(OC)(OC)(=O)=O>CC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([O:9][CH3:11])=[C:4]([Cl:10])[CH:3]=1 |f:1.2.3|
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)C)O)Cl
|
Name
|
|
Quantity
|
31.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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32 mL
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(OC)OC
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Name
|
|
Quantity
|
300 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture stirred 22 hours at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
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filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated to an oil in vacuo
|
Type
|
WASH
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Details
|
washed 2×2N NaOH, 1×saturated NaHCO3, 2×brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
DISTILLATION
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Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to yield
|
Type
|
CUSTOM
|
Details
|
purified title product, 42.9 g, b.p. 122°-124°0.9 mm
|
Reaction Time |
22 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C(=C1)C)OC)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |